N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Description
N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.
Properties
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-13-9(15)4-2-5-10(13)18-14(20)11-6-3-7-12-16-8-17-19(11)12/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTUCUETNZMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC=NN32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the target compound through a tandem reaction mechanism . The reaction conditions include:
Temperature: 140°C
Solvent: Dry toluene
Microwave irradiation: Ensures rapid and efficient synthesis
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule
Reduction: Removal of oxygen atoms or addition of hydrogen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazoloquinazolin-5(3H)-one analogues: Exhibits antitubercular activity.
Uniqueness
N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide stands out due to its specific structural features and the presence of a methoxyphenyl group, which enhances its biological activity and selectivity towards certain enzymes. This makes it a promising candidate for further drug development and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
